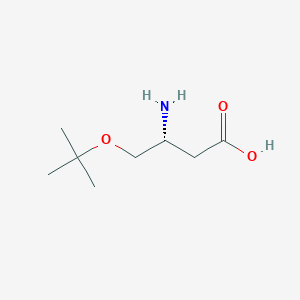
(R)-3-Amino-4-(tert-butoxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-4-(tert-butoxy)butanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a tert-butoxy group, and a butanoic acid backbone
Aplicaciones Científicas De Investigación
®-3-Amino-4-(tert-butoxy)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Safety and Hazards
Direcciones Futuras
The future directions for research on “®-3-Amino-4-(tert-butoxy)butanoic acid” could involve further exploration of its synthesis and potential applications. Given its role as a key intermediate in the synthesis of sitagliptin, it may have potential for use in the development of other therapeutic agents .
Mecanismo De Acción
Target of Action
It is known that this compound is used as a starting material in dipeptide synthesis , suggesting that it may interact with enzymes or receptors involved in peptide bond formation or amino acid metabolism.
Mode of Action
It is known that this compound is used in dipeptide synthesis , which suggests that it may interact with its targets to facilitate peptide bond formation.
Biochemical Pathways
The biochemical pathways affected by ®-3-Amino-4-(tert-butoxy)butanoic acid are likely related to peptide synthesis and amino acid metabolism, given its use in dipeptide synthesis . The downstream effects of these pathways could include the production of dipeptides, which are involved in various biological processes such as cell signaling, immune response, and metabolic regulation.
Result of Action
The molecular and cellular effects of ®-3-Amino-4-(tert-butoxy)butanoic acid ’s action are likely related to its role in dipeptide synthesis . By facilitating the formation of peptide bonds, it could contribute to the production of dipeptides, which can have various effects depending on their specific sequences and structures.
Action Environment
The action, efficacy, and stability of ®-3-Amino-4-(tert-butoxy)butanoic acid can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment could affect its reactivity and stability. Furthermore, the presence of other substances, such as enzymes or cofactors, could also influence its action and efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(tert-butoxy)butanoic acid typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction proceeds through nucleophilic addition-elimination, forming a tetrahedral intermediate, which then eliminates a carbonate ion to yield the protected amino acid .
Industrial Production Methods
Industrial production of ®-3-Amino-4-(tert-butoxy)butanoic acid often employs asymmetric hydrogenation and stereoselective Hofmann rearrangement as key steps. These methods ensure the chiral purity of the product, which is crucial for its applications in pharmaceuticals .
Análisis De Reacciones Químicas
Types of Reactions
®-3-Amino-4-(tert-butoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected amino acids or other substituted derivatives
Comparación Con Compuestos Similares
Similar Compounds
®-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid: A similar compound used in the synthesis of Sitagliptin.
(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid: Another derivative with similar structural features.
Uniqueness
®-3-Amino-4-(tert-butoxy)butanoic acid is unique due to its specific combination of functional groups and chiral center, which imparts distinct chemical reactivity and biological activity. Its use as a protected amino acid makes it particularly valuable in peptide synthesis and pharmaceutical research .
Propiedades
IUPAC Name |
(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9)4-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWXPSWESBCLDA-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2637036.png)


![N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2637040.png)
![N-(1,3-thiazol-2-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2637041.png)


![6-Cyclopropyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2637047.png)
![9-(3-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2637049.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2637050.png)
![4-{[(4-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637051.png)
![2-(methylsulfanyl)-5-[(Z)-(3-methyl-2-thienyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2637055.png)

